4-{[(6Z)-5-Imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
“4-{[(6Z)-5-Imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate” is a complex organic compound that features a thiophene ring, a methoxyphenyl group, and a thiadiazolo[3,2-A]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(6Z)-5-Imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate” typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiadiazolo[3,2-A]pyrimidine core through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
- Coupling of the thiophene-2-carboxylate moiety with the methoxyphenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-{[(6Z)-5-Imino-7-oxo-2-(trifluoromethyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate: can be compared with other thiadiazolo[3,2-A]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of “this compound” lies in its trifluoromethyl group, which can impart unique electronic and steric properties, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
[4-[(Z)-[5-imino-7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O4S2/c1-29-12-8-9(4-5-11(12)30-16(28)13-3-2-6-31-13)7-10-14(23)26-18(24-15(10)27)32-17(25-26)19(20,21)22/h2-8,23H,1H3/b10-7-,23-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDYMCMZWTLGX-AUHFKFJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(F)(F)F)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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